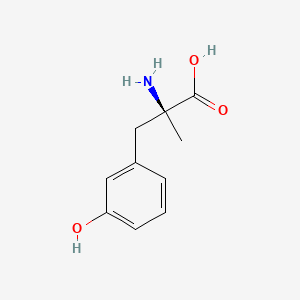![molecular formula C8H14ClNO B7981258 cis-Octahydro-[1]pyrindin-4-one hydrochloride](/img/structure/B7981258.png)
cis-Octahydro-[1]pyrindin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Octahydro-1pyrindin-4-one hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrindine and is characterized by its cis-configuration, which significantly influences its chemical behavior and applications. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Octahydro-1pyrindin-4-one hydrochloride typically involves the reduction of its corresponding ketone, cis-octahydro-4H-1-pyrindin-4-one. This reduction can be achieved using various reagents and conditions:
Hydride Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the ketone to the corresponding alcohol.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of cis-Octahydro-1pyrindin-4-one hydrochloride may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-Octahydro-1pyrindin-4-one hydrochloride undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, leading to various derivatives.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for hydride reduction in alcoholic solvents.
Palladium on Carbon (Pd/C): Used for catalytic hydrogenation under hydrogen gas.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
Alcohols: Formed from the reduction of the ketone.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
cis-Octahydro-1pyrindin-4-one hydrochloride has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound and its derivatives are investigated for potential pharmacological activities.
Industrial Applications: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of cis-Octahydro-1pyrindin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
cis-Octahydro-1pyrindin-4-one hydrochloride can be compared with other similar compounds, such as:
trans-Octahydro-4(1H)-quinolone: This compound differs in its stereochemistry and exhibits different chemical behavior and reactivity.
1,3-Dimethyl-4-piperidone: Another related compound with distinct structural and chemical properties.
The uniqueness of cis-Octahydro-1pyrindin-4-one hydrochloride lies in its cis-configuration, which influences its stereochemistry and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKKSYVVJYUBK-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7981199.png)










